phthalic acid phthalic acid
Brand Name: Vulcanchem
CAS No.: 70838-83-4
VCID: VC2465507
InChI: InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
SMILES: C1=CC=C(C(=C1)C(=O)O)C(=O)O
Molecular Formula: C8H6O4
Molecular Weight: 168.12 g/mol

phthalic acid

CAS No.: 70838-83-4

Cat. No.: VC2465507

Molecular Formula: C8H6O4

Molecular Weight: 168.12 g/mol

* For research use only. Not for human or veterinary use.

phthalic acid - 70838-83-4

Specification

CAS No. 70838-83-4
Molecular Formula C8H6O4
Molecular Weight 168.12 g/mol
IUPAC Name phthalic acid
Standard InChI InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Standard InChI Key XNGIFLGASWRNHJ-BFGUONQLSA-N
Isomeric SMILES C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O
SMILES C1=CC=C(C(=C1)C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structure

Phthalic acid is an aromatic dicarboxylic acid with the molecular formula C₈H₆O₄, more specifically written as C₆H₄(COOH)₂, representing a benzene ring with two carboxyl groups in ortho position . It is one of three isomeric benzenedicarboxylic acids, alongside isophthalic acid (meta-isomer) and terephthalic acid (para-isomer) . The systematic IUPAC name is benzene-1,2-dicarboxylic acid, though it is commonly referred to as o-phthalic acid or simply phthalic acid .

Physical and Chemical Properties

Phthalic acid appears as white to nearly white crystals or crystalline powder . It exhibits specific physical and chemical properties that influence its behavior in various applications and environmental contexts.

Table 1. Physical and Chemical Properties of Phthalic Acid

PropertyValueSource
Molecular FormulaC₈H₆O₄
Molecular Weight166.13 g/mol
CAS Registry Number88-99-3
AppearanceWhite to nearly white crystals or powder
Melting Point196-202°C
Boiling PointDecomposes
pKa values2.89 and 5.51
SolubilitySlightly soluble in water, soluble in alcohol, little in ether
LogP1.59
InChI KeyXNGIFLGASWRNHJ-UHFFFAOYSA-N

As a dibasic acid, phthalic acid can undergo stepwise dissociation of its two carboxylic acid groups, with pKa values of 2.89 and 5.51 . This property enables the formation of acid salts such as potassium hydrogen phthalate, which is utilized as a standard acid in analytical chemistry .

History and Discovery

Phthalic acid has a rich history dating back to the 19th century. It was first synthesized by French chemist Auguste Laurent in 1836 through the oxidation of naphthalene tetrachloride . Initially, Laurent named the compound "naphthalic acid," believing it to be a naphthalene derivative . It was only after Swiss chemist Jean Charles Galissard de Marignac determined its correct chemical formula that Laurent renamed it "phthalic acid" .

Early manufacturing methods in the 19th century included oxidation of naphthalene tetrachloride with nitric acid, or oxidation of hydrocarbon with fuming sulfuric acid, using mercury or mercury(II) sulfate as a catalyst .

Production and Synthesis

Industrial Production

On an industrial scale, phthalic acid is produced predominantly by the catalytic oxidation of naphthalene or ortho-xylene to form phthalic anhydride, followed by hydrolysis of the anhydride . This process represents a significant segment of industrial organic chemistry production.

The two main pathways for industrial production are:

  • Oxidation of naphthalene → phthalic anhydride → hydrolysis → phthalic acid

  • Oxidation of ortho-xylene → phthalic anhydride → hydrolysis → phthalic acid

Laboratory Synthesis

In laboratory settings, phthalic acid can be synthesized through various oxidation reactions. A common approach involves the oxidation of naphthalene with potassium permanganate or potassium dichromate to yield phthalic anhydride, which is subsequently hydrolyzed with hot water to produce phthalic acid .

A detailed laboratory procedure involves heating a mixture of naphthalene, potassium permanganate, and water until the purple color of KMnO₄ disappears (approximately 1.5-2 hours) . After filtering out manganese dioxide, concentrated sulfuric acid is added to the filtrate, followed by additional processing steps to obtain pure phthalic acid crystals . Although naphthalene can also be oxidized with air, this reaction must be carefully controlled as it can proceed explosively under improper conditions .

Uses and Applications

Despite phthalic acid having modest direct commercial importance, it serves as a crucial precursor for several industrially significant compounds .

Industrial Applications

The primary industrial applications of phthalic acid include:

  • Production of phthalic anhydride, a commodity chemical produced on a large scale

  • Manufacturing of phthalate esters (plasticizers) used to enhance flexibility, transparency, and durability of plastics, particularly PVC

  • Synthesis of dyes, perfumes, and saccharin

  • Production of the monopotassium salt (potassium hydrogen phthalate), which is a standard acid in analytical chemistry

Toxicological Profile

Toxicity Studies

The toxicological profile of phthalic acid has been investigated through various studies, with mixed findings regarding its potential health effects.

Study TypeResultsReference
5-week dietary study in ratsNo compound-related effects at doses up to 5000 mg/kg-day
Developmental toxicity in ratsOnly mild fetotoxicity at 2981 mg/kg-day, possibly related to decreased maternal food intake
Mutagenicity in bacterial testsNegative results in Salmonella typhimurium strains
Dominant lethal mutation test in male micePositive when administered via intraperitoneal injection
Chromosomal aberrations in CHO cellsNegative results
Effects on serum lipid compositionMonoesters induced changes in serum lipid components in rats

In a study conducted by Murakami et al., no compound-related effects were observed in rats exposed to phthalic acid at doses up to 5000 mg/kg-day for 5 weeks . Similarly, Ema et al. found only mild fetotoxicity in rats exposed in utero to 2981 mg/kg-day, which may have been related to decreased maternal body weight during gestation resulting from reduced food intake .

Health Concerns

While phthalic acid itself exhibits relatively low toxicity, concerns have been raised regarding its esters (phthalates), which are widely used as plasticizers. These concerns include:

  • Potential risks to male reproductive health, including reduced sperm concentration

  • Effects on androgen synthesis during development, potentially leading to testicular dysgenesis, cryptorchidism, and hypospadias

  • Some phthalates have been classified as endocrine disrupting chemicals and toxic to reproduction

Based on available data, the US EPA concluded that the data are inadequate for an assessment of human carcinogenic potential for o-phthalic acid . While phthalic acid showed negative results in mutagenicity studies using bacteria, it produced dominant lethal mutations in male mice treated in vivo .

Environmental Aspects

Environmental Fate and Occurrence

Phthalic acid can be found in the environment both as a direct industrial release and as a metabolite of other compounds:

  • It can appear as a metabolite of pesticides like folpet and phosmet in soil, with folpet producing phthalic acid as a major fraction (16.6%) and phosmet producing it as a minor fraction (8.3%)

  • It is considered a relevant groundwater metabolite of folpet

  • It has been detected in various environmental compartments including soil, surface water, sediment, and groundwater

Ecotoxicity

The ecotoxicological profile of phthalic acid indicates moderate toxicity to certain organisms:

  • Moderate acute ecotoxicity to fish

  • Moderate chronic ecotoxicity to earthworms

Derivatives and Related Compounds

Phthalate Esters

Phthalate esters, also known simply as phthalates, are esters of phthalic acid widely used as plasticizers . They are primarily employed to increase the flexibility, transparency, durability, and longevity of plastics, especially polyvinyl chloride (PVC) .

Table 3. Common Phthalate Esters and Their Properties

NameAbbreviationCarbon Number in AlcoholMolecular Weight (g/mol)Properties of ConcernReference
Dimethyl phthalateDMP1194.18None listed
Diethyl phthalateDEP2222.24Under assessment as endocrine disrupting
Di-n-butyl phthalateDBP4278.34Toxic to reproduction, endocrine disrupting
Butyl benzyl phthalateBBP4-7312.36Toxic to reproduction, endocrine disrupting
Di(2-ethylhexyl) phthalateDEHP8390.56Toxic to reproduction, endocrine disrupting
Diisononyl phthalateDINP9418.61Some uses restricted

Lower-molecular-weight phthalates have been replaced in many products in the United States, Canada, and European Union due to health concerns . They are being substituted by higher molecular-weight phthalates or non-phthalic plasticizers .

Certain phthalate esters have been reported to possess biological activities that may be beneficial or harmful, depending on the context:

  • Allelopathic activity that might facilitate the establishment of dominance of organisms producing them

  • Insecticidal activity that protects plants from insect consumption

  • Antimicrobial properties that may reduce damage caused by pathogenic fungi and bacteria

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